molecular formula C10H7ClF3NO B6310799 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile CAS No. 41429-00-9

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile

Cat. No. B6310799
CAS RN: 41429-00-9
M. Wt: 249.61 g/mol
InChI Key: BYTHPKHKEUULEU-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile, also known as 4-(2-chloro-TFE)benzonitrile, is an organofluorine compound and a derivative of benzonitrile. It is an important intermediate in organic synthesis and is widely used in the manufacture of pharmaceuticals and other organic compounds. It has been extensively studied in the laboratory and is used in a variety of applications.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile(2-chloro-TFE)benzonitrile has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a building block for the synthesis of other organic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer and anti-inflammatory drugs. Additionally, it is used in the synthesis of polymers, catalysts, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile(2-chloro-TFE)benzonitrile is not fully understood. However, it is believed to act as an electron acceptor in organic reactions, and as a nucleophile in some reactions. It is also believed to play a role in the formation of covalent bonds between molecules, and to be involved in the catalytic formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile(2-chloro-TFE)benzonitrile have not been extensively studied. However, it is known to be an irritant to the skin and eyes, and can cause respiratory irritation. In addition, it is believed to be toxic to aquatic organisms, and could be harmful to humans if ingested.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile(2-chloro-TFE)benzonitrile has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive and widely available reagent, and is relatively stable in air. However, it is an irritant and can cause skin and eye irritation, and is toxic to aquatic organisms. Additionally, it is sensitive to light and can decompose in the presence of light.

Future Directions

There are a number of possible future directions for research on 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile(2-chloro-TFE)benzonitrile. These include further study of its biochemical and physiological effects, as well as its use in the synthesis of pharmaceuticals, polymers, and other materials. Additionally, further research is needed to better understand its mechanism of action and its potential uses in organic synthesis. Finally, further study is needed to better understand its toxicity and environmental impact.

Synthesis Methods

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile(2-chloro-TFE)benzonitrile can be synthesized from commercially available starting materials such as 2-chloro-1,1,2-trifluoroethanol and benzonitrile. The reaction involves the conversion of 2-chloro-1,1,2-trifluoroethanol to 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile(2-chloro-TFE)benzonitrile in the presence of an acid catalysts, such as sulfuric acid. The reaction is carried out at a temperature of around 100°C for a period of several hours. The desired product is then isolated by precipitation and recrystallized from a suitable solvent.

properties

IUPAC Name

2-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c11-9(12)10(13,14)16-8-3-1-7(2-4-8)5-6-15/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTHPKHKEUULEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile

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